molecular formula C34H28N2O2S B2665155 (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476673-08-2

(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2665155
CAS No.: 476673-08-2
M. Wt: 528.67
InChI Key: QIAJTOOMSSZFNU-FSGOGVSDSA-N
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Description

(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a combination of phenyl, thiazolyl, and acrylonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the benzyloxy groups: This step involves the protection of hydroxyl groups on the phenyl ring using benzyl chloride in the presence of a base.

    Formation of the acrylonitrile moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The phenyl and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The acrylonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to form stable complexes with metals also makes it useful in catalysis.

Mechanism of Action

The mechanism of action of (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the acrylonitrile group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(3,4-dimethoxyphenyl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(3,4-dihydroxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

Compared to similar compounds, (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of benzyloxy groups, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N2O2S/c1-2-25-13-16-29(17-14-25)31-24-39-34(36-31)30(21-35)19-28-15-18-32(37-22-26-9-5-3-6-10-26)33(20-28)38-23-27-11-7-4-8-12-27/h3-20,24H,2,22-23H2,1H3/b30-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAJTOOMSSZFNU-FSGOGVSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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